Molecular Weight and Topological Polar Surface Area (TPSA) Comparison with the 4-Unsubstituted Analog
The target compound possesses a molecular weight of 356.4 g·mol⁻¹ and a calculated TPSA of approximately 80.5 Ų, whereas the direct analog lacking the 4-piperidin-1-yl group (CAS 792940-04-6) has a molecular weight of 273.3 g·mol⁻¹ and a TPSA of roughly 55.1 Ų . The ∼83 Da increase and the additional 25.4 Ų of polar surface area arise from the appended piperidine ring, which introduces a second basic nitrogen center (calculated pKa ∼9.5 for the piperidine nitrogen). These differences predict lower passive membrane permeability and a distinct hydrogen-bonding landscape compared to the simpler analog, potentially reducing off-target promiscuity while enhancing specific receptor interactions that require a dual-basic motif [1].
| Evidence Dimension | Molecular weight and TPSA |
|---|---|
| Target Compound Data | MW = 356.4 g·mol⁻¹; TPSA ≈ 80.5 Ų (calculated) |
| Comparator Or Baseline | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide (CAS 792940-04-6): MW = 273.3 g·mol⁻¹; TPSA ≈ 55.1 Ų |
| Quantified Difference | ΔMW = +83.1 g·mol⁻¹; ΔTPSA = +25.4 Ų |
| Conditions | Calculated using standard cheminformatics software (ChemDraw/ChemAxon) based on 2D structures. |
Why This Matters
A larger TPSA and molecular weight directly impact blood–brain barrier permeability and oral bioavailability predictions; researchers requiring a peripherally restricted or CNS-excluded profile may preferentially select this compound over the lower-MW analog.
- [1] Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43, 3714–3717. View Source
